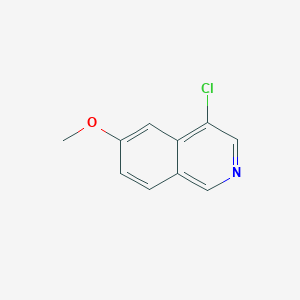![molecular formula C10H10BrN3O2 B15331980 ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)
ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted imidazopyridine derivatives.
Oxidation and Reduction: Oxidized or reduced imidazopyridine derivatives.
Ester Hydrolysis: 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a phenyl group instead of an ethyl ester.
Imidazo[4,5-c]pyridines: Different isomeric form with similar core structure.
Imidazo[1,5-a]pyridines: Another isomeric form with different substitution patterns.
Uniqueness
Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, bromine atom, and methyl group make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10BrN3O2 |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-13-7-4-6(11)5(2)12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
FEYOYFITZSEPAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=NC(=C(C=C2N1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)


![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)


![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)






